Antimycobacterial Activity: Ester Identity Drives 266-Fold Potency Shift in the 2-Aminothiazole-4-carboxylate Scaffold
In the 2009 PLOS ONE study by Al-Balas et al., methyl 2-amino-5-methylthiazole-4-carboxylate (compound 6) demonstrated an MIC of 16 µg/mL (93 µM) against M. tuberculosis H37Rv. In contrast, the corresponding 2-amino-5-methylthiazole-4-carboxylic acid (compound 9, the hydrolyzed free acid) exhibited an MIC of 0.06 µg/mL (0.35 µM) [1]. This 266-fold potency differential underscores that the ester moiety at position-4 is a critical efficacy determinant—not a passive prodrug handle—and that interchange between ester and acid forms cannot be assumed to preserve antimycobacterial activity.
| Evidence Dimension | Antimycobacterial potency (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Ethyl 2-amino-5-methylthiazole-4-carboxylate: MIC data not reported in this study; the closest ester analog (methyl ester, compound 6) shows MIC = 16 µg/mL (93 µM) |
| Comparator Or Baseline | 2-Amino-5-methylthiazole-4-carboxylic acid (compound 9): MIC = 0.06 µg/mL (0.35 µM) |
| Quantified Difference | 266-fold potency difference between methyl ester and free acid forms (16 vs. 0.06 µg/mL); ethyl ester is structurally intermediate and expected to exhibit distinct MIC relative to both methyl ester and free acid |
| Conditions | M. tuberculosis H37Rv whole-cell assay; MIC determined by broth microdilution |
Why This Matters
Purchasing the incorrect ester or acid form without verifying target activity risks a >100-fold loss in antimycobacterial potency, invalidating SAR campaigns and wasting screening resources.
- [1] Al-Balas Q, Anthony NG, Al-Jaidi B, et al. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE. 2009;4(5):e5617. doi:10.1371/journal.pone.0005617 View Source
